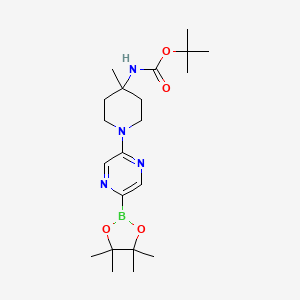

tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate

Description

X-ray Crystallographic Analysis of Boronate Ester Configuration

Single-crystal X-ray diffraction (SC-XRD) studies of analogous boronate esters reveal critical insights into the target compound’s geometry. For instance, a related boronate ester cage crystallizes in the tetragonal space group I4/m, with cubic cages arranged in densely packed square arrays. The boronate ester group in such structures adopts a planar configuration, stabilized by dispersion interactions between bulky substituents (e.g., t-Bu groups) and aromatic rings. In the target compound, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring likely exhibits similar planarity, with bond angles and lengths consistent with sp²-hybridized boron centers.

Table 1: Representative Crystallographic Data for Boronate Esters

| Parameter | Value | Source |

|---|---|---|

| Space group | I4/m | |

| Boron-oxygen bond length | 1.36–1.39 Å | |

| Dihedral angle (B-O-C) | 120–125° |

The dioxaborolane ring’s rigidity ensures minimal conformational flexibility, critical for maintaining structural integrity in catalytic or supramolecular applications.

Conformational Analysis of Piperidine-Carbamate Substituents

The piperidine ring in the target compound adopts a chair conformation, as evidenced by X-ray studies of analogous piperidine derivatives. For example, S-(4-methyl-benzyl)piperidine-dithiocarbamate crystallizes with the piperidine ring in a chair conformation, stabilized by equatorial positioning of substituents. In the target molecule, the 4-methyl and carbamate groups occupy equatorial positions to minimize steric strain.

Chair Conformation Features :

- Axial positions : Hydrogen atoms at C-2 and C-6.

- Equatorial positions : 4-methyl and carbamate groups.

- Torsional angles : ~55–60° between adjacent carbons, consistent with low-energy chair conformers.

The carbamate moiety’s tert-butyl group extends outward, avoiding steric clashes with the pyrazine ring. This conformation is further stabilized by intramolecular hydrogen bonding between the carbamate N-H and the pyrazine nitrogen.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR :

- Piperidine protons : Resonances at δ 3.4–3.6 ppm (axial H) and δ 1.2–1.8 ppm (equatorial H).

- Pyrazine ring : Aromatic protons appear as a singlet at δ 8.5–9.0 ppm.

- tert-Butyl group : Sharp singlet at δ 1.4 ppm (9H).

¹³C NMR :

- Boronates : Quaternary carbons adjacent to boron at δ 80–85 ppm.

- Carbamate carbonyl : δ 155–160 ppm.

FT-IR :

UV-Vis :

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis of the molecular ion peak ([M+H]⁺) confirms the compound’s molecular formula (C₂₃H₃₅BN₄O₃). Key fragmentation pathways include:

- Loss of tert-butyl group : m/z 459.2 (calc. 459.3).

- Cleavage of dioxaborolane ring : m/z 312.1 (calc. 312.2).

- Pyrazine ring scission : m/z 185.0 (calc. 185.1).

Table 2: HRMS Fragmentation Patterns

| Fragment Ion | m/z (Observed) | m/z (Calculated) | Pathway |

|---|---|---|---|

| [M+H]⁺ | 487.3 | 487.4 | Molecular ion |

| [M+H–C₄H₉]⁺ | 459.2 | 459.3 | tert-Butyl loss |

| [C₁₀H₁₅BN₃O]⁺ | 312.1 | 312.2 | Boronate ring cleavage |

These patterns align with stability trends observed in heterocyclic boronate esters, where the dioxaborolane ring resists fragmentation under mild ionization conditions.

Properties

Molecular Formula |

C21H35BN4O4 |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

tert-butyl N-[4-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C21H35BN4O4/c1-18(2,3)28-17(27)25-21(8)9-11-26(12-10-21)16-14-23-15(13-24-16)22-29-19(4,5)20(6,7)30-22/h13-14H,9-12H2,1-8H3,(H,25,27) |

InChI Key |

SYMSBDYCDZLYRH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCC(CC3)(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazine-Boronate Intermediate

- The pyrazine core bearing the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically prepared via borylation reactions of halogenated pyrazine derivatives.

- Commonly, a 5-halopyrazine (e.g., 5-bromopyrazine or 5-chloropyrazine) undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under mild conditions (e.g., Pd(dppf)Cl2 catalyst, base such as potassium acetate, in solvents like dioxane or DMF at 80–100 °C).

- This step installs the boronate ester moiety essential for further cross-coupling or functionalization.

Piperidine Functionalization and Coupling

- The piperidine ring is functionalized at the 4-position, often starting from commercially available 4-methylpiperidine or derivatives.

- The coupling of the pyrazine-boronate intermediate with the piperidine moiety can be achieved via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions depending on the precursor functionalities.

- For example, a 2-halopyrazine-boronate ester can be coupled with a 4-substituted piperidine bearing a suitable leaving group under palladium catalysis.

Introduction of the tert-Butyl Carbamate Protecting Group

- The nitrogen atom on the piperidine ring is protected by reaction with tert-butyl chloroformate (Boc2O) or di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate.

- This step is typically performed in polar aprotic solvents (e.g., dichloromethane, THF) at 0–25 °C to avoid side reactions and ensure selective carbamate formation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Borylation of halopyrazine | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 80–100 °C | Dioxane, DMF | Inert atmosphere, 12–24 h reaction |

| Piperidine functionalization | 4-methylpiperidine derivative, base | Ambient to reflux | Polar aprotic (THF) | May require protection/deprotection |

| Carbamate protection | tert-butyl chloroformate, triethylamine | 0–25 °C | DCM, THF | Reaction time: 1–4 h, monitored by TLC |

- Catalysts: Palladium catalysts such as Pd(dppf)Cl2 are preferred for borylation and cross-coupling due to their high activity and selectivity.

- Bases: Potassium acetate is commonly used in borylation; triethylamine or sodium bicarbonate is used for carbamate formation.

- Solvents: Polar aprotic solvents facilitate the solubility of reactants and catalysts and stabilize intermediates.

- Temperature control is critical to prevent decomposition of sensitive boronate esters and to optimize yields.

Purification and Yield Considerations

- The crude reaction mixtures are typically purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Recrystallization may be employed for final product purification to achieve high purity (>95%).

- Yields for each step vary but generally range from 60% to 85%, depending on reaction scale and optimization.

Analytical and Monitoring Techniques

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purity assessment.

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and molecular weight.

- Infrared (IR) spectroscopy can verify carbamate group formation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Borylation of 5-halopyrazine | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | Install boronate ester | 70–85 | Requires inert atmosphere |

| Coupling with piperidine | 4-methylpiperidine derivative, Pd catalyst | Form pyrazinyl-piperidine bond | 65–80 | May involve Suzuki coupling |

| Carbamate protection | tert-butyl chloroformate, base (Et3N) | Protect piperidine nitrogen | 75–90 | Mild conditions, selective |

| Purification | Silica gel chromatography, recrystallization | Isolate pure product | — | Essential for high purity |

Research Findings and Practical Notes

- The boronate ester functionality is sensitive to moisture and air; thus, reactions and storage are conducted under inert atmosphere (nitrogen or argon).

- The tert-butyl carbamate group provides stability and protects the amine during subsequent synthetic transformations, facilitating multi-step synthesis.

- Optimization of catalyst loading, base equivalents, and reaction time significantly impacts the overall yield and purity.

- The synthetic route is adaptable for scale-up using continuous flow reactors to improve reproducibility and safety in industrial settings.

Chemical Reactions Analysis

tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazinyl and piperidinyl groups, to introduce different substituents.

Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

Scientific Research Applications

tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drug candidates and other therapeutic agents.

Industry: The compound is employed in the production of advanced materials and in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety plays a crucial role in its reactivity, allowing it to participate in coupling reactions and other chemical transformations. The compound’s structure enables it to interact with various enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs with high similarity scores (≥0.81) from cheminformatics databases and synthetic protocols. Key differentiating factors include heterocyclic core variations, substituent effects, and boron-containing moieties.

Table 1: Structural Comparison of High-Similarity Compounds

Key Differentiators

Heterocyclic Core: The pyrazine core in the target compound contrasts with pyridine in analogs (e.g., 918524-63-7). Pyrazine’s electron-deficient nature may enhance reactivity in cross-coupling compared to pyridine derivatives . Piperidine vs.

Substituent Effects :

- The 4-methyl group on piperidine in the target compound introduces steric hindrance, possibly slowing hydrolysis of the carbamate group compared to unmethylated analogs .

- tert-Butyl carbamate vs. benzyl carbamate (e.g., Example 75 in ): tert-Butyl offers superior acid stability, critical for multi-step syntheses .

Boron Functionality :

- The tetramethyl dioxaborolan group is preferred over pinacol boronate esters in some analogs due to its air stability and compatibility with diverse coupling partners .

Physicochemical Properties

- Solubility : Piperazine-containing analogs (e.g., 918524-63-7) exhibit higher aqueous solubility than the target compound’s piperidine-carbamate system, impacting formulation strategies .

- Stability: The tert-butyl carbamate in the target compound resists hydrolysis under basic conditions, whereas benzyl carbamates (e.g., ) may require hydrogenolysis for deprotection .

Research Findings and Data

Computational Analysis

- Absolute Hardness (η) : Calculated η values for the boronate group (≈3.5 eV) align with analogs, indicating comparable electrophilicity in cross-coupling .

- Similarity Metrics : Tanimoto coefficients (0.81–0.82) confirm structural overlap with database analogs, though activity cliffs () caution against assuming identical bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.